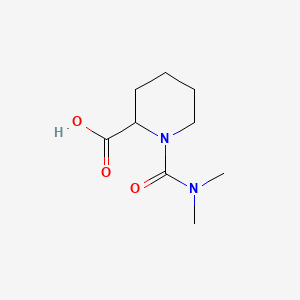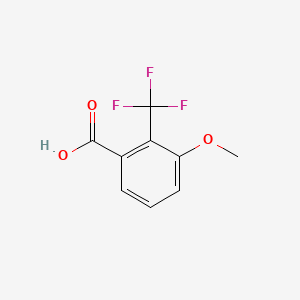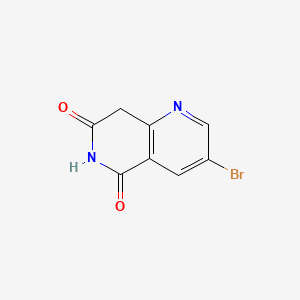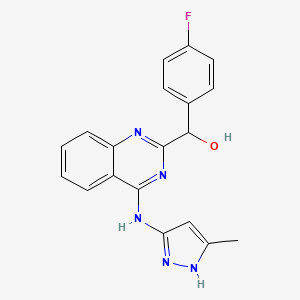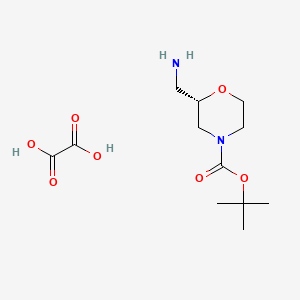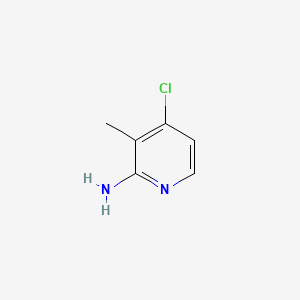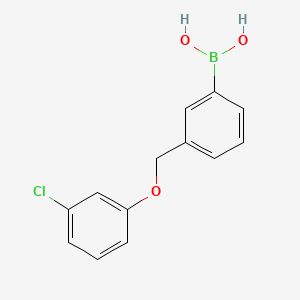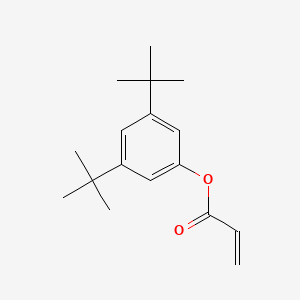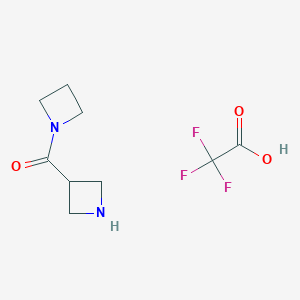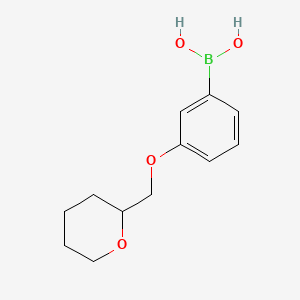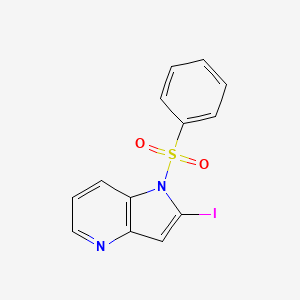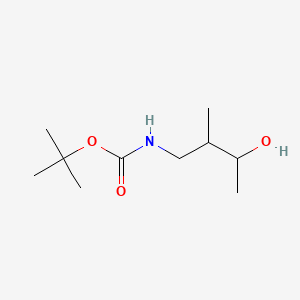
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate functional group. It is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-hydroxy-2-methylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-hydroxy-2-methylbutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (3-hydroxy-2-methylbutyl)carbamate can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and increased yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
化学反应分析
Types of Reactions
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Hydrochloric acid in methanol at room temperature.
Major Products Formed
Oxidation: 3-oxo-2-methylbutyl carbamate.
Reduction: 3-hydroxy-2-methylbutylamine.
Substitution: Various substituted carbamates depending on the substituent used.
科学研究应用
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily removed under mild acidic conditions, making it useful for multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of tert-butyl (3-hydroxy-2-methylbutyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine. This property is particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required.
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: Lacks the hydroxy and methyl groups, making it less versatile in certain synthetic applications.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group, offering different stability and reactivity profiles.
Ethyl carbamate: Simpler structure with an ethyl group, used in different contexts compared to tert-butyl (3-hydroxy-2-methylbutyl)carbamate.
Uniqueness
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate is unique due to the presence of both a hydroxy group and a tert-butyl group. This combination provides a balance of stability and reactivity, making it a valuable protecting group in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability under mild conditions sets it apart from other carbamates.
属性
CAS 编号 |
179116-03-1 |
|---|---|
分子式 |
C10H21NO3 |
分子量 |
203.282 |
IUPAC 名称 |
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-7(8(2)12)6-11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) |
InChI 键 |
YYHQKHLCSPQSTJ-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)OC(C)(C)C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/new.no-structure.jpg)
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B573118.png)
![6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione](/img/structure/B573120.png)
